molecular formula C9H12N2 B3065463 Cyclohexylmalononitrile CAS No. 4354-72-7

Cyclohexylmalononitrile

Cat. No.: B3065463
CAS No.: 4354-72-7
M. Wt: 148.2 g/mol
InChI Key: HQUBXKCRJQHECL-UHFFFAOYSA-N
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Description

Cyclohexylmalononitrile is a chemical compound with the molecular formula C9H12N2.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylmalononitrile can be synthesized through various methods. One common approach involves the reaction of cyclohexyl bromide with malononitrile in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: Cyclohexylmalononitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexylmalonic acid.

    Reduction: Reduction reactions can yield cyclohexylmethylamine.

    Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products:

    Oxidation: Cyclohexylmalonic acid.

    Reduction: Cyclohexylmethylamine.

    Substitution: Various cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexylmalononitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of cyclohexylmalononitrile involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions that lead to the formation of bioactive compounds. The exact pathways and molecular targets are still under investigation, but its ability to form stable intermediates makes it a valuable compound in synthetic chemistry .

Comparison with Similar Compounds

Cyclohexylmalononitrile can be compared with other similar compounds such as malononitrile and its derivatives:

    Malononitrile: A simpler compound with the formula CH2(CN)2, used extensively in organic synthesis.

    Cyclohexylmalonic acid: An oxidized form of this compound with different reactivity and applications.

    Cyclohexylmethylamine: A reduced form with applications in the synthesis of amines and other nitrogen-containing compounds.

Uniqueness: this compound stands out due to its unique combination of a cyclohexyl group and two nitrile groups, which confer distinct reactivity and versatility in chemical synthesis .

Properties

IUPAC Name

2-cyclohexylpropanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-6-9(7-11)8-4-2-1-3-5-8/h8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUBXKCRJQHECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457512
Record name Cyclohexylmalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4354-72-7
Record name Cyclohexylmalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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